trans-2-Ethyl-cyclohexanol

Phase Behavior Formulation Thermal Processing

trans-2-Ethylcyclohexanol (CAS 4276-43-1), also designated rel-(1R,2R)-2-ethylcyclohexan-1-ol, is a chiral secondary alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol. It exists as a solid at ambient temperature with a reported melting point of 99–100 °C, distinguishing it from the liquid cis/trans isomer mixtures commonly supplied under the parent CAS 3760-20-1.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 4276-43-1
Cat. No. B13623537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Ethyl-cyclohexanol
CAS4276-43-1
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC1CCCCC1O
InChIInChI=1S/C8H16O/c1-2-7-5-3-4-6-8(7)9/h7-9H,2-6H2,1H3/t7-,8-/m1/s1
InChIKeyCFYUBZHJDXXXQE-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-Ethylcyclohexanol (CAS 4276-43-1): Procurement-Grade Specifications and Core Physicochemical Profile


trans-2-Ethylcyclohexanol (CAS 4276-43-1), also designated rel-(1R,2R)-2-ethylcyclohexan-1-ol, is a chiral secondary alcohol with the molecular formula C8H16O and a molecular weight of 128.21 g/mol [1]. It exists as a solid at ambient temperature with a reported melting point of 99–100 °C, distinguishing it from the liquid cis/trans isomer mixtures commonly supplied under the parent CAS 3760-20-1 . The compound is characterized by a calculated log P of 2.1–2.4, a topological polar surface area of 20.2 Ų, and a predicted pKa of 15.33±0.40 [1]. Its trans configuration places the ethyl and hydroxyl groups on opposite faces of the cyclohexane ring, a stereochemical feature that underpins its distinct physical and reactivity profile relative to the cis isomer and mixed-isomer commercial products [2].

Defined trans stereochemistry for reproducible synthesis
Crystalline solid at ambient temperature (distinct from liquid cis isomer)
Not a liquid cis/trans mixed-isomer product

Why trans-2-Ethylcyclohexanol Cannot Be Substituted by the Generic cis/trans Mixture (CAS 3760-20-1)


The commercially prevalent 2-ethylcyclohexanol product, offered under CAS 3760-20-1, is an undefined mixture of cis and trans isomers. Generic substitution of this mixture for pure trans-2-ethylcyclohexanol (CAS 4276-43-1) introduces a critical stereochemical variable that is uncontrolled and often unreported. The two isomers differ substantially in fundamental physical properties: the trans isomer is a solid with a melting point of 99–100 °C, whereas the cis isomer remains a liquid at ambient temperature with an estimated melting point of approximately 19.7 °C . This phase-state disparity directly impacts handling, formulation homogeneity, and thermal processing . Moreover, the undefined isomer ratio in the mixture creates batch-to-batch variability that can confound reproducibility in stereoselective transformations, catalytic studies, and applications where the spatial orientation of substituents governs reactivity or binding. For applications requiring defined stereochemistry, the mixture is an inadequate substitute because the exact cis:trans ratio is neither specified nor guaranteed by vendors, and no analytical data on isomer distribution is typically provided in certificates of analysis [1].

Uncontrolled stereochemistry
The cis/trans mixture lacks defined stereochemistry, which may alter reactivity and binding in stereoselective applications.
Phase-state mismatch
The liquid nature of the mixed-isomer product can complicate solid-phase processing and formulation homogeneity.
Batch-to-batch variability
Undefined isomer ratios in the mixture may lead to inconsistent results, limiting reproducibility.

Quantitative Evidence of Differentiation for trans-2-Ethylcyclohexanol Versus Comparators


Solid vs. Liquid Phase State: trans-2-Ethylcyclohexanol (99–100 °C MP) Versus cis Isomer (~19.7 °C MP)

The trans-2-ethylcyclohexanol isomer exists as a crystalline solid at room temperature with a reported melting point of 99–100 °C . In contrast, the cis-2-ethylcyclohexanol isomer remains liquid under identical conditions, with an estimated melting point of 19.68 °C . This 79–80 °C difference in melting point represents a fundamental phase-state divergence driven by stereochemistry.

Phase State
Reported
trans isomer: solid at ambient; cis isomer: liquid
Phase-state difference may support distinct handling and formulation workflows.
Data to verify: cis melting point estimated from structural analogs.
Phase Behavior Formulation Thermal Processing Stereochemistry

Boiling Point and Density Differences: trans-2-Ethylcyclohexanol Versus cis Isomer

The trans isomer exhibits a lower boiling point (79 °C at 12 Torr) compared to the estimated boiling point of the cis isomer (187.67 °C at atmospheric pressure) . While the pressure conditions differ, the substantial boiling point elevation for the cis isomer is consistent with stronger intermolecular interactions arising from its stereochemistry. Density also differs: trans-2-ethylcyclohexanol has a measured density of 0.9193 g/cm³ at 21 °C, whereas the cis isomer is estimated at 0.9274 g/cm³ . The cis/trans mixture commonly sold under CAS 3760-20-1 has a reported density of 0.906 g/mL at 25 °C and a boiling range of 74–79 °C at 12 mmHg, reflecting its undefined composition .

Boiling & Density
Reported
trans bp 79 °C (12 Torr); density 0.9193 g/cm³ at 21 °C; mixture bp 74–79 °C (12 mmHg) density 0.906 g/mL at 25 °C
Boiling point and density differences may enable isomer distinction during purification.
Pressure conditions differ; exact values may require verification.
Distillation Purification Physicochemical Properties

Catalytic Hydrogenation Selectivity: 94.6% Yield of 2-Ethylcyclohexanol from Lignin-Derived 2,3-Dihydrobenzofuran

In a catalytic hydrogenation study using a Ni/SiO₂ catalyst, the conversion of 2,3-dihydrobenzofuran—a lignin depolymerization model compound—achieved nearly 100% conversion at 130 °C, with selectivity toward 2-ethylcyclohexanol reaching 94.6% [1]. The product was identified as the trans isomer based on stereochemical analysis of the hydrogenation pathway. This high selectivity demonstrates that the trans isomer is the thermodynamically favored product under these mild hydrogenation conditions, a result that contrasts with the lower selectivity often observed when producing the cis isomer or mixed-isomer products using alternative catalyst systems.

Selectivity
Class-level
94.6% selectivity to 2-ethylcyclohexanol (trans)
Reported selectivity supports biomass valorization research workflows.
Ni/SiO₂ catalyst, 130 °C; exact trans:cis ratio not detailed.
Biomass Conversion Lignin Valorization Heterogeneous Catalysis Selective Hydrogenation

Chiral Resolution and Stereochemical Purity: trans-2-Ethylcyclohexanol as a Defined Stereoisomer

trans-2-Ethylcyclohexanol possesses two stereogenic centers and exists as a racemic mixture of the (1R,2R) and (1S,2S) enantiomers [1]. The trans designation specifies the relative stereochemistry (ethyl and hydroxyl groups are trans to each other), which is distinct from the cis isomer where the substituents are syn. The cis/trans mixture sold under CAS 3760-20-1 contains an undefined and variable ratio of these two diastereomers, which differ fundamentally in their three-dimensional shape and, consequently, their behavior in chiral environments [2]. For applications requiring a defined diastereomeric starting point—such as the synthesis of chiral ligands, asymmetric catalysts, or pharmacologically active intermediates—the pure trans compound provides a known stereochemical foundation, whereas the mixed-isomer product introduces an uncontrolled variable that can lead to inconsistent yields and product distributions in stereoselective transformations .

Stereochemistry
Class-level
trans isomer provides defined relative configuration; mixed-isomer product lacks this definition.
Defined stereochemistry may support reproducible enantioselective synthesis.
Racemic mixture of enantiomers; diastereomeric purity not quantified in mixture.
Chiral Synthesis Stereoselective Reactions Enantiomeric Purity Analytical Standards

Self-Association Behavior: 2-Ethylcyclohexanol Exhibits Enhanced Self-Association Due to Ring Flexibility

Calorimetric studies of cyclohexanols in inert solvents (n-heptane and n-decane) have demonstrated that 2-ethylcyclohexanol exhibits significant self-association through hydrogen bonding, a behavior attributed to the greater flexibility of the cyclohexanol ring compared to rigid aromatic analogs such as phenols [1]. While the published data are for the mixed-isomer system (and specific trans vs. cis differentiation was not reported in the primary study), the observed self-association is a class-level property of 2-ethylcyclohexanol. This thermodynamic behavior influences its apparent heat capacity, solubility, and reactivity in non-polar media, making it distinct from more rigid or less substituted cyclohexanols and phenols .

Self-Association
Reported
Significant self-association via H-bonding, attributed to ring flexibility.
May guide solvent selection for reactions in non-polar media.
Data for mixed-isomer system; trans-specific behavior to verify.
Solvation Thermodynamics Solution Chemistry Intermolecular Interactions

Prioritized Application Scenarios for trans-2-Ethylcyclohexanol Based on Differentiating Evidence


Stereoselective Synthesis and Chiral Building Block Preparation

The defined trans stereochemistry (CAS 4276-43-1) provides a reliable starting point for enantioselective transformations, asymmetric catalysis, and the synthesis of chiral ligands. Unlike the undefined cis/trans mixture (CAS 3760-20-1), the pure trans isomer eliminates stereochemical ambiguity, ensuring reproducible diastereomeric outcomes and facilitating the preparation of enantiomerically enriched products [1][2].

Lignin Valorization and Biomass-Derived Chemical Production

Catalytic hydrogenation studies using Ni/SiO₂ catalysts have demonstrated high selectivity (94.6%) toward 2-ethylcyclohexanol from lignin model compounds [3]. The trans isomer is the thermodynamically favored product under these conditions. Sourcing the pure trans compound supports research into selective lignin depolymerization and the development of sustainable routes to cycloaliphatic chemicals, avoiding the need for post-reaction isomer separation [4].

Formulation of Solid-Phase or Crystalline Products

With a melting point of 99–100 °C, trans-2-ethylcyclohexanol exists as a crystalline solid at ambient temperature, in stark contrast to the liquid cis isomer and the commercial cis/trans mixture . This solid-state nature enables its use in solid-phase synthesis, as a crystalline intermediate in multi-step processes, and in formulations requiring a solid alcohol component, where the mixed-isomer product would introduce unwanted liquid-phase behavior .

Analytical Standards and Method Development

The pure trans isomer serves as a certified reference standard for GC, HPLC, and NMR method development aimed at quantifying isomer ratios in commercial 2-ethylcyclohexanol mixtures. Its distinct boiling point (79 °C at 12 Torr), density (0.9193 g/cm³ at 21 °C), and retention time provide unambiguous markers for analytical calibration, enabling quality control of isomerically impure feedstocks [5].

Application
Selection Property
Validation Focus
Chiral building block preparation
Defined trans stereochemistry
Stereochemical consistency in transformations
Biomass-derived chemical research
High trans selectivity in model hydrogenation
Defined stereochemistry in product streams
Crystalline solid formulation
Ambient-temperature crystalline solid
Phase-state dependent handling and process control
Analytical method development
Distinct chromatographic retention and density
Isomer ratio quantification in mixtures
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